molecular formula C21H27N3O2 B2519385 N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline CAS No. 2379971-06-7

N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline

Cat. No.: B2519385
CAS No.: 2379971-06-7
M. Wt: 353.466
InChI Key: ZUKUTFBNLGLMOJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylpyridine with formaldehyde and dimethylamine to form the intermediate compound. This intermediate is then reacted with 4-(chloromethyl)piperidine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline
  • N,N-dimethyl-3-(4-{[(2-ethylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline
  • N,N-dimethyl-3-(4-{[(2-methylpyridin-3-yl)oxy]methyl}piperidine-1-carbonyl)aniline

Uniqueness

N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-13-20(7-10-22-16)26-15-17-8-11-24(12-9-17)21(25)18-5-4-6-19(14-18)23(2)3/h4-7,10,13-14,17H,8-9,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKUTFBNLGLMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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